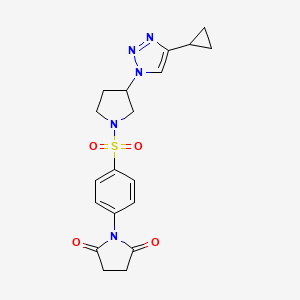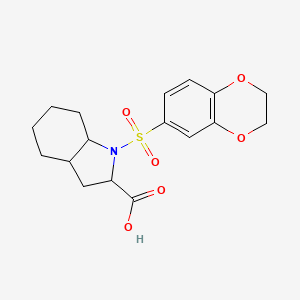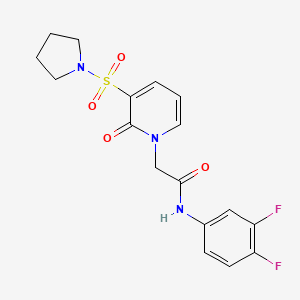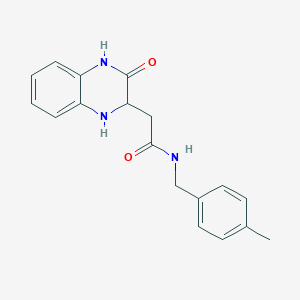
1-(4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide . It’s structurally related to compounds that act as VHL inhibitors, which are used for the treatment of conditions such as anemia (e.g., chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy), ischemia, stroke, or damage to the cardiovascular system during ischemia. They can also be used for enhancing wound healing, reducing scarring, or enhancing angiogenesis or arteriogenesis, and for treating cancer .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like IR, 1H-NMR, and Mass spectroscopy . For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications
Treatment of Anemia
This compound has been identified as a potential inhibitor of the Von Hippel-Lindau (VHL) protein, which could be beneficial in treating various forms of anemia, including chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy . By inhibiting VHL, the compound may help to stabilize hypoxia-inducible factors, leading to the production of erythropoietin and subsequent formation of red blood cells.
Cancer Therapy
As a VHL inhibitor, this compound may also have applications in cancer therapy . The VHL protein is involved in the degradation of hypoxia-inducible factors, and its inhibition can lead to the suppression of tumor growth and angiogenesis, potentially offering a new avenue for cancer treatment.
Cardiovascular Protection
The compound could be used to mitigate damage to the cardiovascular system during ischemic events, such as ischemia and stroke . By modulating the body’s response to low oxygen levels, it may protect heart tissue from damage during these critical events.
Wound Healing and Scarring
Research suggests that the compound may enhance wound healing and reduce scarring . It could promote angiogenesis and arteriogenesis, processes that are crucial for the formation of new blood vessels and tissue regeneration.
Neuroprotection
In the context of neurological disorders or injuries, the compound’s role in protecting against ischemic damage could extend to the brain, offering neuroprotective benefits .
Metabolic Disorders
Given its potential impact on angiogenesis and erythropoiesis, the compound might be explored for treating metabolic disorders that are associated with poor blood supply or oxygenation .
Mechanism of Action
Target of Action
The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that regulates the response to hypoxia (low oxygen levels), which is often a feature of the tumor microenvironment .
Mode of Action
This compound acts as a VHL inhibitor . By inhibiting VHL, it disrupts the normal cellular response to hypoxia, leading to changes in the expression of a range of genes that are normally regulated by hypoxia .
Biochemical Pathways
The inhibition of VHL affects several biochemical pathways. One of the most significant is the hypoxia-inducible factor (HIF) pathway . Under normal oxygen levels, VHL targets HIF for degradation. When VHL is inhibited, HIF is stabilized and can activate the transcription of genes involved in angiogenesis, cell survival, and other processes that promote tumor growth .
Result of Action
The result of the compound’s action is a disruption of the cellular response to hypoxia, leading to changes in gene expression that can promote tumor growth . This makes it a potential therapeutic agent for conditions such as anemia and cancer .
Action Environment
The efficacy and stability of this compound are likely to be influenced by a range of environmental factors These could include the pH and oxygen levels in the tumor microenvironment, the presence of other drugs or substances that could interact with the compound, and the genetic makeup of the individual patient
properties
IUPAC Name |
1-[4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c25-18-7-8-19(26)24(18)14-3-5-16(6-4-14)29(27,28)22-10-9-15(11-22)23-12-17(20-21-23)13-1-2-13/h3-6,12-13,15H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWAPHHZWWRVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(furan-2-ylmethyl)-3-[3-(furan-2-ylmethylamino)-3-oxopropyl]sulfanylpropanamide](/img/structure/B2925860.png)


![6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2925863.png)
![Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate](/img/structure/B2925867.png)
![Rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B2925868.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2925870.png)